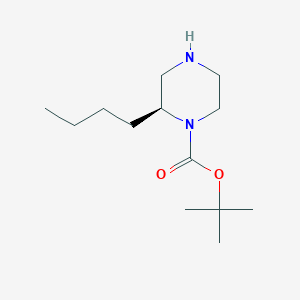

(S)-1-Boc-2-butyl-piperazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-butylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572485 |

Source

|

| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-76-1 |

Source

|

| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chiral Piperazine Architectures in Contemporary Drug Discovery

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a recurring motif in a multitude of blockbuster drugs. nih.govmdpi.com Its prevalence stems from several advantageous features. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. mdpi.com Furthermore, the piperazine ring can be readily functionalized at its nitrogen atoms, allowing for the fine-tuning of a molecule's pharmacokinetic properties, such as solubility and bioavailability. mdpi.comresearchgate.net

The introduction of chirality into the piperazine scaffold adds another layer of sophistication and utility. Many biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. researchgate.net Utilizing a single, specific enantiomer can lead to a more potent and selective drug with a reduced risk of adverse effects. researchgate.net This has driven a significant focus within the pharmaceutical industry on the development of methods for the asymmetric synthesis of chiral piperazine derivatives. nih.gov

The Versatile Role of S 1 Boc 2 Butyl Piperazine As a Chiral Synthon

(S)-1-Boc-2-butyl-piperazine is a prime example of a chiral building block that has proven invaluable in the synthesis of complex pharmaceutical agents. Its utility is derived from its specific structural features:

The (S)-Chiral Center: The stereochemically defined butyl group at the 2-position provides the crucial chirality necessary for stereoselective interactions with biological targets.

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms serves as a temporary protecting group. This allows for selective reactions to occur at the unprotected nitrogen atom, enabling the controlled, stepwise construction of the target molecule. The Boc group can be readily removed under acidic conditions, a common and mild deprotection strategy in organic synthesis. rsc.org

The Free Secondary Amine: The unprotected nitrogen atom provides a reactive handle for a variety of chemical transformations, including N-alkylation, N-arylation, and amide bond formation. mdpi.com

This combination of features makes this compound a versatile intermediate for creating a diverse range of substituted piperazine (B1678402) derivatives. For instance, the free amine can be reacted with various electrophiles to introduce different functionalities, while the Boc-protected amine remains unreactive. Subsequent removal of the Boc group allows for further modification at the second nitrogen atom, leading to the synthesis of N,N'-disubstituted piperazines with precise control over the substitution pattern.

The synthesis of this compound itself can be achieved through various synthetic routes, often starting from chiral precursors or employing asymmetric synthesis strategies to establish the desired stereochemistry.

Research Landscape and Future Perspectives

Asymmetric Transformations and Chiral Pool Approaches to this compound

The establishment of the chiral center at the C-2 position of the piperazine ring is a critical step in the synthesis of this compound. This can be achieved through various asymmetric strategies, including enantioselective catalysis and diastereoselective syntheses utilizing key chiral intermediates.

Enantioselective catalysis offers a direct and efficient approach to chiral piperazines. One prominent method involves the asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor. For instance, a suitably substituted tetrahydropyrazine can be hydrogenated using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand like (R)-BINAP, to yield the desired (S)-piperazine with high enantiomeric excess (ee). princeton.edu While a specific example for the butyl-substituted analogue is not extensively documented, this methodology has been successfully applied to the synthesis of other chiral piperazines, such as the intermediate for Indinavir. princeton.edu

Another potential enantioselective catalytic route is the asymmetric lithiation-trapping of N-Boc-piperazine. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base to deprotonate the piperazine ring enantioselectively. beilstein-journals.orgacs.org The resulting chiral lithiated intermediate can then be quenched with an appropriate electrophile, in this case, a butyl halide, to introduce the butyl group at the C-2 position. The success of this approach is often dependent on the nature of the distal N-substituent and the electrophile used. acs.org

Table 1: Comparison of Potential Enantioselective Catalytic Routes

| Catalytic System | Key Features | Potential Applicability to this compound |

| Rhodium-(R)-BINAP | Asymmetric hydrogenation of tetrahydropyrazines. | Requires synthesis of a suitable tetrahydropyrazine precursor. High enantioselectivity demonstrated for similar substrates. princeton.edu |

| s-BuLi/(-)-sparteine | Asymmetric deprotonation-alkylation of N-Boc-piperazine. | Direct functionalization of the piperazine ring. Enantioselectivity can be influenced by reaction conditions and the N'-substituent. beilstein-journals.orgacs.org |

| Iridium-catalyzed Hydrogenation | Hydrogenation of activated pyrazinium salts. | Offers a pathway from readily available pyrazines. The choice of chiral ligand is crucial for high enantioselectivity. researchgate.net |

Diastereoselective approaches often rely on the use of chiral auxiliaries or chiral pool starting materials to control the stereochemistry of the final product. A common strategy involves the cyclization of a chiral 1,2-diamine precursor. For the synthesis of this compound, a suitable chiral diamine bearing the butyl group at the desired stereocenter would be required.

One potential route starts from a chiral α-amino acid. For example, a derivative of (S)-2-aminohexanoic acid could be elaborated into a chiral 1,2-diamine. This diamine can then undergo aza-Michael addition to an in situ generated vinyl sulfonium (B1226848) salt, followed by cyclization to form the piperazine ring. nih.gov This method provides orthogonally protected 2-substituted chiral piperazines. nih.gov

Another diastereoselective strategy involves the reductive amination of a chiral ketone. For instance, a Boc-protected ketone could undergo stereoselective reductive amination with a chiral amine, although this may introduce an additional chiral center that needs to be considered or removed later. ebi.ac.uk A more direct approach would be the intramolecular reductive amination of a linear precursor derived from a chiral starting material. nih.gov

Table 2: Potential Diastereoselective Synthetic Intermediates

| Chiral Intermediate | Synthetic Strategy | Key Transformation |

| (S)-N-Boc-1,2-diaminohexane | Cyclization | Aza-Michael addition to a vinyl electrophile followed by ring closure. nih.gov |

| Chiral β-keto ester derived from (S)-2-aminohexanoic acid | Elaboration and Cyclization | Conversion to a 2,3-substituted 1,4-diamine followed by cyclization. tmc.edu |

| Chiral oxopiperazine | Diastereoselective alkylation | Alkylation of a chiral piperazinone with a butyl electrophile. nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. While many of the synthetic steps for piperazine derivatives are conducted in organic solvents, there is a growing interest in developing solvent-free or reduced-solvent methodologies. For instance, some reactions, such as the Petasis reaction for synthesizing piperazine analogs, have been shown to proceed with good yields under microwave irradiation or even by simple trituration, significantly reducing the need for solvents and energy consumption. researchgate.net The use of aqueous ethanol (B145695) as a green solvent has also been reported for certain piperazine syntheses. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. um-palembang.ac.id Syntheses that involve catalytic steps, such as asymmetric hydrogenation or C-H functionalization, generally have higher atom economy compared to those that rely on stoichiometric reagents or protecting groups that are later removed. mdpi.comrsc.org

Nucleophilic and Electrophilic Reactivity of the Piperazine Ring System

The chemical behavior of this compound is dominated by the nucleophilicity of its free secondary amine at the N-4 position. The tert-butyloxycarbonyl (Boc) group at the N-1 position electronically deactivates this nitrogen, but the N-4 amine remains a potent nucleophile, capable of participating in a variety of bond-forming reactions.

Common reactions involving the N-4 amine include N-alkylation, N-arylation, reductive amination, and acylation.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or sulfonates. mdpi.com Furthermore, it is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of N-aryl bonds by coupling the piperazine with aryl halides or triflates, a critical transformation in the synthesis of many pharmaceutical agents. mdpi.comwikipedia.orgacs.orgsigmaaldrich.com The choice of palladium catalyst and ligand is crucial for the success of these couplings, with bidentate phosphine ligands like BINAP and DPPF showing broad utility. wikipedia.org

Reductive Amination: Reductive amination is a highly efficient method for forming C-N bonds and is widely used to introduce substituents at the N-4 position. researchgate.netlibretexts.org This two-part reaction involves the initial formation of an iminium ion between the piperazine's secondary amine and a ketone or aldehyde, followed by in-situ reduction. researchgate.netnih.gov A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and selectivity. nih.gov

Acylation: The nucleophilic N-4 amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in building more complex molecular architectures. For instance, amide coupling reactions between Boc-protected piperazines and various acid chlorides are a common synthetic strategy. rsc.org

The electrophilic reactivity of the piperazine ring itself is limited due to its electron-rich nature. However, the carbon atoms alpha to the nitrogen atoms can be rendered reactive, as discussed in section 3.3.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-4-Alkyl-piperazine | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Aryl halide (e.g., Ar-Br), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-4-Aryl-piperazine | mdpi.comwikipedia.org |

| Reductive Amination | Aldehyde or Ketone (e.g., RCHO), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-4-Alkyl-piperazine | researchgate.netnih.gov |

| Acylation | Acid chloride (e.g., RCOCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-4-Acyl-piperazine | rsc.org |

Transformations at the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. jk-sci.comwikipedia.org

The deprotection of the N-1 Boc group in this compound is typically achieved using strong acids. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. commonorganicchemistry.com

Common reagents for Boc deprotection include:

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) is the most common method for Boc removal. jk-sci.comcommonorganicchemistry.com The reaction is typically fast, often completing within a few hours at room temperature. commonorganicchemistry.com

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is also highly effective. wikipedia.orgresearchgate.net Using 4 M HCl in dioxane is a standard protocol that can offer high selectivity. researchgate.net

A potential complication during acidic deprotection is the alkylation of other nucleophilic sites on the substrate by the liberated tert-butyl cation. wikipedia.orgacsgcipr.org This can be mitigated by using scavengers like anisole (B1667542) or thioanisole. wikipedia.org The choice of deprotection conditions can be critical, especially when other acid-sensitive functional groups are present in the molecule.

| Reagent | Typical Conditions | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | 25-50% TFA in CH₂Cl₂, 0 °C to RT, 1-2 h | Very common and efficient. Volatile reagents are easily removed. | jk-sci.comcommonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 4 M HCl in dioxane, RT, 30 min | Highly effective and can offer good selectivity. | researchgate.net |

| Aluminum Chloride (AlCl₃) | AlCl₃, Anisole, CH₂Cl₂ | Allows for selective cleavage in the presence of other protecting groups. | wikipedia.org |

| Montmorillonite K10 Clay | Clay catalyst, refluxing solvent (e.g., ClCH₂CH₂Cl) | Used for selective deprotection of aromatic N-Boc groups over aliphatic ones. | jk-sci.com |

Reactivity of the Butyl Side Chain and Opportunities for Further Functionalization

The n-butyl side chain at the C-2 position of this compound is a non-activated alkyl group and is generally considered chemically inert under the standard conditions used for modifying the piperazine nitrogens (e.g., N-alkylation, acylation, Boc-deprotection).

However, significant advances in C-H functionalization chemistry offer potential, albeit challenging, opportunities. Directing group-assisted C-H activation is a powerful strategy. In the context of N-Boc protected heterocycles, the Boc group itself can direct the metalation of the adjacent C-H bond. beilstein-journals.orgmdpi.com

Studies by O'Brien, Campos, and others have demonstrated the α-lithiation of N-Boc piperazines using strong bases like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures (−78 °C). beilstein-journals.orgresearchgate.net This generates a nucleophilic carbon center that can be trapped with various electrophiles (e.g., silyl (B83357) chlorides, alkyl halides, carbonyl compounds), allowing for the introduction of substituents at the C-2 or C-6 positions. beilstein-journals.orgmdpi.com While most examples involve functionalization of N-Boc-piperazine itself, the principles could be extended to this compound, which would lead to functionalization at the C-6 position. Direct functionalization of the butyl chain's C-H bonds remains a significant synthetic challenge and would likely require a dedicated directing group or a non-directed radical-based approach. mdpi.comresearchgate.net

Applications of S 1 Boc 2 Butyl Piperazine As a Chiral Building Block in Medicinal Chemistry

Design and Synthesis of Diverse Pharmaceutical Scaffolds Utilizing (S)-1-Boc-2-butyl-piperazine

The structural features of this compound make it an ideal starting material for the synthesis of a wide array of pharmaceutical scaffolds. The Boc-protected nitrogen allows for selective reactions at the unprotected nitrogen, while the butyl group at the chiral center provides a lipophilic anchor that can influence the compound's pharmacokinetic and pharmacodynamic properties.

This compound can be readily incorporated into various heterocyclic drug candidates. The unprotected secondary amine of the piperazine (B1678402) ring serves as a nucleophile, enabling its coupling with a variety of electrophilic partners to construct more complex heterocyclic systems. For instance, it can undergo N-arylation or N-alkylation reactions to introduce diverse aromatic or aliphatic moieties. mdpi.com

A common synthetic strategy involves the reaction of this compound with heterocyclic halides or other activated heterocyclic systems. This approach has been widely used in the synthesis of kinase inhibitors, where the piperazine ring often acts as a key linker between different recognition elements of the inhibitor. nih.gov For example, in the synthesis of pyrazolo[3,4-b]pyridine-based dual pharmacophores, which act as PDE4-muscarinic antagonists, a similar chiral piperazine, (S)-1-N-Boc-2-methylpiperazine, is utilized as a crucial intermediate. lookchem.com The butyl group in this compound would offer an alternative lipophilic substitution pattern to probe specific binding pockets in such targets.

The synthesis of chalcone (B49325) derivatives, which are known for their broad spectrum of biological activities, can also incorporate the piperazine moiety. researchgate.net A general approach would involve the deprotection of the Boc group from this compound followed by reaction with a suitable chalcone precursor.

The piperazine scaffold is a frequent component of complex polycyclic structures found in medicinally important compounds. nih.gov this compound can serve as a foundational element in the assembly of such intricate architectures. Multi-component reactions, such as the Ugi reaction, followed by intramolecular cyclizations, are powerful tools for the rapid construction of polycyclic frameworks incorporating the piperazine ring. One such strategy involves a Ugi reaction followed by a nucleophilic substitution and N-acylation sequence to produce pyrrolopiperazine-2,6-diones. acs.org The use of this compound in such a sequence would introduce a chiral butyl-substituted piperazine ring into the final polycyclic product.

Furthermore, the piperazine ring can be integrated into fused heterocyclic systems. For example, the synthesis of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which are inhibitors of Mycobacterium tuberculosis IMPDH, demonstrates the importance of the piperazine ring in creating potent and selective inhibitors. nih.gov The substitution at the 2-position of the piperazine ring, such as with a butyl group, can significantly impact the whole-cell activity of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications to a chemical structure affect its biological activity. The this compound scaffold offers multiple points for chemical modification, making it an excellent candidate for SAR exploration.

The biological activity of derivatives of this compound can be finely tuned by modifying the substituents on the piperazine ring. Key areas for modification include the deprotected nitrogen atom and the butyl group itself.

N-Substitution: The free secondary amine, after Boc deprotection, is a common site for introducing a wide variety of substituents. In the context of dual 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors, the nature of the group attached to this nitrogen is critical for modulating affinity and selectivity for different receptors. acs.org For instance, the introduction of different aryl or heteroaryl groups can significantly alter the interaction with the target proteins.

Modification of the Butyl Group: The butyl group at the C-2 position provides a lipophilic handle that can be modified to optimize interactions within a binding pocket. In SAR studies of betulinic acid derivatives as HIV inhibitors, modifications to the side chain containing a piperazine ring have been shown to have a profound effect on antiviral activity. nih.gov Replacing the butyl group with other alkyl chains of varying lengths or introducing functional groups onto the butyl chain would be a logical step in an SAR campaign to probe the steric and electronic requirements of the target.

The following table illustrates a hypothetical SAR study based on modifications of a generic (S)-2-butyl-piperazine core, drawing parallels from studies on related piperazine derivatives.

| Compound | R1 (N-substitution) | R2 (C2-substituent) | Biological Activity (Hypothetical Target) | Reference Analogy |

| A | H | n-Butyl | Baseline | - |

| B | Methyl | n-Butyl | Increased Potency | acs.org |

| C | Benzyl | n-Butyl | Altered Selectivity | nih.gov |

| D | H | Methyl | Comparison Point | lookchem.com |

| E | H | Isobutyl | Steric Hindrance Effects | nih.gov |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For piperazine-containing compounds, pharmacophore models often highlight the importance of the basic nitrogen atoms and the spatial distribution of hydrophobic and hydrogen-bonding features.

In the development of inhibitors for acid ceramidase, a general pharmacophore model was designed that included a heterocyclic core linked to an aliphatic substituent. acs.org Derivatives of this compound would fit well into such models, with the butyl group serving as the aliphatic feature. Similarly, pharmacophore models for CCR5 antagonists have identified a basic nitrogen center and hydrophobic interaction domains as key features. researchgate.net The (S)-2-butyl-piperazine scaffold provides both of these elements. The development of a specific pharmacophore model for a series of (S)-2-butyl-piperazine derivatives would guide the rational design of more potent and selective compounds.

Contribution to the Discovery of Novel Therapeutic Agents

The use of chiral piperazine building blocks has been instrumental in the discovery of numerous novel therapeutic agents across various disease areas. While specific drugs derived directly from this compound are not yet prominent in the literature, the broader class of 2-substituted piperazines has made significant contributions.

For example, piperazine derivatives are key components of drugs targeting neurological disorders. smolecule.com They are also found in histone deacetylase (HDAC) inhibitors for cancer therapy and in radiopharmaceuticals for imaging purposes. smolecule.com The unique stereochemistry and lipophilicity offered by the (S)-2-butyl moiety make it a promising component for the next generation of therapeutic agents in these and other areas. The ability to fine-tune the properties of the final molecule by leveraging the synthetic versatility of this compound ensures its continued relevance in the quest for new medicines.

Computational Chemistry and Theoretical Studies of S 1 Boc 2 Butyl Piperazine and Its Derivatives

Conformational Analysis and Energy Minimization of (S)-1-Boc-2-butyl-piperazine

The piperazine (B1678402) ring typically adopts a chair conformation to minimize angular and torsional strain. However, in substituted piperazines like this compound, the presence of bulky substituents—the tert-butoxycarbonyl (Boc) group at the N1 position and the butyl group at the C2 position—significantly influences the conformational landscape.

Conformational analysis of this compound involves identifying the stable low-energy conformers. The primary variables are the chair conformation of the piperazine ring and the orientation of the substituents, which can be either axial or equatorial. The large Boc group on the nitrogen atom introduces a considerable steric presence and can influence the ring's puckering. Furthermore, rotation around the C-N bond of the Boc group itself leads to different rotamers.

Computational studies on similar 2-substituted N-acyl piperazines have shown a general preference for the substituent at the C2 position to adopt an axial orientation. nih.gov This preference can be counterintuitive, as equatorial positions are often favored for bulky groups in simple cyclohexane (B81311) systems. The axial preference in N-acyl piperazines is often attributed to the minimization of allylic 1,3-strain (A1,3 strain) between the substituent and the N-acyl group.

Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), can quantify the relative energies of these different conformers. The key conformers for this compound would be the two chair forms, with the C2-butyl group being either axial or equatorial.

Table 1: Illustrative Relative Energies of this compound Conformers Note: This table is illustrative, based on principles from related substituted piperazines. Specific values would require dedicated calculations for this exact molecule.

| Conformer | Butyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Chair 1 | Axial | 0.00 | ~75 |

| Chair 2 | Equatorial | ~0.65 | ~25 |

The data suggests that the conformer with the axial butyl group is the global minimum, being more stable than the equatorial conformer. This conformational preference is critical as it dictates the molecule's shape and how it presents its functional groups for intermolecular interactions.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For derivatives of this compound, these calculations can identify intermediates, transition states, and activation energies, providing a detailed picture of how reactions proceed.

A common reaction involving N-Boc protected piperazines is the functionalization at the carbon atoms of the ring, for instance, through lithiation followed by electrophilic trapping. whiterose.ac.uk DFT calculations can be employed to model such reaction pathways. For example, in a reaction involving the deprotonation of a C-H bond adjacent to a nitrogen atom, calculations can compare the energies of different potential transition states to predict regioselectivity.

The process involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy geometries.

Frequency Calculations: These are performed to characterize the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Single-point energy calculations with higher-level basis sets are often performed on the optimized geometries to construct an accurate reaction energy profile. This profile shows the energy changes as the reaction progresses from reactants to products, highlighting the activation barriers.

Studies on related systems, such as the alkylation of 2-oxopiperazines, have used DFT to model the reaction path, scrutinizing the structures and energetics of pre-reaction complexes and transition states to understand the reaction mechanism. benjamin-bouvier.fr

Prediction of Stereoselectivity in Reactions Involving this compound

Stereoselectivity is a crucial aspect of reactions involving chiral molecules. Since this compound is chiral, any further reaction on the piperazine ring can lead to the formation of diastereomers. Computational chemistry offers a way to predict and understand the origins of stereoselectivity.

The stereochemical outcome of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomeric products. A lower activation energy for one pathway means that pathway is kinetically favored, leading to the major product.

In a study on the alkylation of 2-oxopiperazines, quantum chemical calculations successfully predicted a high diastereomeric excess by modeling the reaction paths leading to both potential enantiomers. benjamin-bouvier.fr The analysis revealed that the stereoselectivity arises from a subtle balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr For this compound, the pre-existing stereocenter at C2, along with its preferred conformation (likely with an axial butyl group), will direct the approach of incoming reagents.

Table 2: Example of Calculated Transition State Energies for a Hypothetical Reaction Note: This is an illustrative table demonstrating the principle of predicting stereoselectivity.

| Transition State | Product Diastereomer | Calculated Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A | Diastereomer A (e.g., S,S) | 15.2 | >95 : 5 |

| TS-B | Diastereomer B (e.g., S,R) | 17.1 |

More recent approaches also involve the use of machine learning models, trained on large datasets of reactions, to quantitatively predict the stereoselectivity of chemical transformations, representing a new frontier in this field. arxiv.org

Molecular Docking and Dynamics Simulations with Target Macromolecules

Piperazine derivatives are common scaffolds in medicinal chemistry, found in drugs targeting a wide array of proteins such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govunesp.br Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target.

For a derivative of this compound, a docking study would involve:

Preparation of Structures: Obtaining or building the 3D structures of the ligand (the piperazine derivative) and the protein target. The lowest energy conformer of the ligand, as determined by methods in section 5.1, is often used as the starting point.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the binding site of the protein. The program then explores various orientations and conformations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: The resulting binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, piperazine derivatives have been docked into the p65 subunit of NF-κB to explore their potential as inhibitors. nih.gov A hypothetical docking of a deprotected and functionalized derivative of this compound into a receptor active site could reveal how the (S)-stereochemistry and the butyl group contribute to binding specificity and affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein atoms move and fluctuate, offering deeper insights into the binding stability and the role of solvent molecules.

Table 3: Illustrative Molecular Docking Results for a Derivative of this compound Note: This is a hypothetical table for a derivative targeting a generic kinase active site.

| Ligand | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative-X | Kinase Hinge Region | -8.5 | Asp145 | Hydrogen Bond (piperazine NH) |

| Leu83, Val91 | Hydrophobic (butyl group) |

Advanced Spectroscopic and Analytical Characterization of S 1 Boc 2 Butyl Piperazine and Its Intermediates

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For (S)-1-Boc-2-butyl-piperazine (Molecular Formula: C13H26N2O2), HRMS confirms the molecular weight and elemental formula, distinguishing it from other potential isobaric compounds.

In-depth analysis of the fragmentation patterns observed in the mass spectrum provides further structural confirmation. Under electrospray ionization (ESI) conditions, this compound is expected to readily form the protonated molecule [M+H]+. Subsequent collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. A prominent fragmentation is the loss of the tert-butoxycarbonyl (Boc) group or components thereof. The characteristic neutral loss of the N-methylpiperazine moiety (100 Da) has been observed in similar piperazine (B1678402) derivatives, and analogous fragmentations can be anticipated for the butyl-substituted analogue. preprints.org

Key expected fragment ions for this compound are summarized in the table below. The accurate mass measurements obtained via HRMS are crucial for assigning the correct elemental composition to each fragment ion, thereby providing strong evidence for the proposed structure. For instance, HRMS data for a compound with the same molecular formula, C13H26N2O2, has been reported with a calculated [M+Na]+ of 265.1892 and a found value of 265.1891, demonstrating the high accuracy of this technique. rsc.org

| Expected Fragment Ion | Proposed Structure | Significance |

| [M-C4H8]+ | Loss of isobutylene (B52900) from the Boc group | Confirms the presence of the Boc protecting group |

| [M-C5H9O2]+ | Loss of the entire Boc group | Indicates the N-Boc substitution |

| [M-C4H9]+ | Loss of the butyl side chain | Confirms the presence and location of the butyl group |

| [C9H17N2O2]+ | Piperazine ring with Boc group intact | Provides evidence for the core piperazine structure |

This table presents hypothetical fragmentation data for this compound based on known fragmentation patterns of similar N-Boc-piperazine derivatives.

Advanced NMR Techniques for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed structure and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for confirming the relative and absolute stereochemistry.

1D NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the atoms in the molecule. However, due to the complexity of the piperazine ring protons and the butyl chain, signal overlap is common. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities. nih.govresearchgate.netmdpi.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY is used to trace the connectivity within the butyl chain and to identify the protons of the piperazine ring that are coupled to each other. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the assignments of their attached protons. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like the carbonyl of the Boc group) and for confirming the connectivity between the butyl group, the piperazine ring, and the Boc group. nih.govmdpi.com

The stereochemistry at the C-2 position can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close in space, providing information about the conformation of the piperazine ring and the spatial relationship between the butyl group and the protons on the piperazine ring.

The following table outlines the expected NMR data for this compound, based on data from analogous compounds. researchgate.net

| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Key 2D NMR Correlations |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (3C), ~80.0 (1C) | HMBC to C=O |

| Boc (C=O) | - | ~155.0 | HMBC from Boc-(CH₃)₃ |

| Piperazine (CH₂) | 2.5 - 4.0 (m, 7H) | 40 - 55 | COSY between adjacent CH₂ protons; HSQC to respective carbons |

| Butyl (CH₂) | 0.9 - 1.6 (m, 9H) | 14 - 35 | COSY along the butyl chain; HMBC to piperazine ring |

This table presents expected NMR data based on known chemical shifts for N-Boc-piperazine derivatives.

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) is a critical quality attribute for any chiral compound intended for pharmaceutical use. Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most widely used technique for determining the e.e. of this compound. uma.es

The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. The choice of the CSP is crucial for achieving baseline separation. Common CSPs for the separation of chiral amines and their derivatives include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and protein-based phases. researchgate.netgcms.cz

For the analysis of this compound, both chiral HPLC and chiral GC can be employed.

Chiral HPLC: This is a versatile technique that can be used for both analytical and preparative-scale separations. A variety of CSPs are commercially available, and method development often involves screening different columns and mobile phase compositions to achieve optimal resolution. unl.pt The use of polar organic or reversed-phase mobile phases is common. researchgate.net

Chiral GC: This technique is highly sensitive and can provide excellent resolution for volatile compounds. Derivatization of the piperazine nitrogen may sometimes be necessary to improve volatility and chromatographic performance. Cyclodextrin-based CSPs are frequently used for the chiral separation of amines by GC. uni-muenchen.de

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A validated chiral chromatographic method should demonstrate high resolution, good peak shape, and linearity over a relevant concentration range.

| Technique | Chiral Stationary Phase (Example) | Mobile/Carrier Gas (Example) | Detection |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV |

| Chiral GC | Permethylated β-cyclodextrin | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

This table provides examples of typical conditions for the chiral separation of piperazine derivatives.

X-ray Crystallography of this compound Derivatives

While obtaining single crystals of this compound itself may be challenging due to its potentially oily nature, X-ray crystallography of a suitable solid derivative can provide unambiguous proof of its absolute stereochemistry. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, offering definitive information on bond lengths, bond angles, and stereochemical configuration. researchgate.netnih.gov

The strategy involves converting the chiral piperazine into a crystalline derivative, for example, by forming a salt with a chiral acid or by introducing a functional group that promotes crystallization. The crystal structure of a derivative of a related N-Boc piperazine revealed a chair conformation for the piperazine ring. nih.govresearchgate.net Similar analysis of a derivative of this compound would confirm the (S)-configuration at the C-2 stereocenter and provide detailed insights into its solid-state conformation.

The crystallographic data would include the unit cell parameters, space group, and the refined atomic coordinates. From these data, the absolute configuration can be determined, often using the Flack parameter. The analysis of intermolecular interactions, such as hydrogen bonds, within the crystal lattice can also provide valuable information about the packing of the molecules. researchgate.net

| Crystallographic Parameter | Significance | Example from a Related Structure |

| Space Group | Describes the symmetry of the crystal lattice | P2₁/c (monoclinic) researchgate.net |

| Unit Cell Dimensions (a, b, c, β) | Defines the size and shape of the unit cell | a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)° researchgate.net |

| Conformation | Describes the 3D shape of the molecule | Chair conformation for the piperazine ring nih.govresearchgate.net |

| Absolute Configuration | Unambiguously determines the stereochemistry | Confirmed by anomalous dispersion effects |

This table provides examples of crystallographic data from published structures of N-Boc-piperazine derivatives to illustrate the type of information obtained.

An in-depth look at the future research trajectories for the chiral building block, this compound, reveals significant potential in advanced organic synthesis, materials science, and sustainable manufacturing. As the pharmaceutical and chemical industries evolve, the utility of such specialized intermediates is increasingly defined by their adaptability to innovative and efficient technologies. This article explores the emerging research avenues for this compound, focusing on its role in complex reaction development, novel materials, automated synthesis, and green chemistry.

Future Directions and Emerging Research Avenues for S 1 Boc 2 Butyl Piperazine

The strategic positioning of a butyl group on the chiral center of the piperazine (B1678402) ring, combined with the versatile Boc-protecting group, makes (S)-1-Boc-2-butyl-piperazine a valuable scaffold for future chemical innovation. Research is poised to move beyond its use as a simple intermediate and explore its application in more sophisticated and efficient chemical methodologies.

Q & A

Q. How is this compound utilized as an intermediate in CNS drug discovery?

- Methodological Answer : The Boc group enables selective deprotection for introducing pharmacophores (e.g., fluorobenzyl groups) in antipsychotic candidates. For example, coupling with VEGFR-PDGFR inhibitors via click chemistry (CuSO₄/Na ascorbate) generates triazole-linked analogs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.